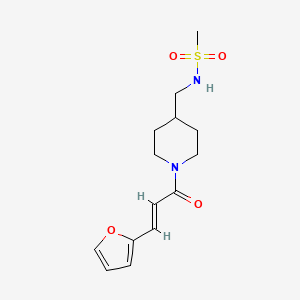

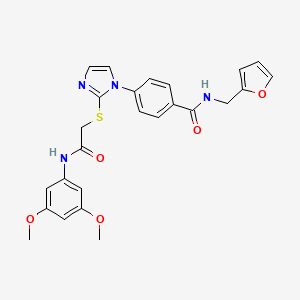

(E)-N-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)methanesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-N-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)methanesulfonamide is a chemical compound that belongs to the class of sulfonamide derivatives. It has gained significant attention among the scientific community due to its potential applications in medicinal chemistry.

Scientific Research Applications

1. Nucleophile-Promoted Alkyne-Iminium Ion Cyclizations

(E)-N-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)methanesulfonamide is utilized in the context of nucleophile-promoted alkyne-iminium ion cyclizations, a critical process in organic synthesis. This compound serves as a reactant in the formation of (E)-1-Benzyl-3-(1-iodoethylidene)piperidine, demonstrating its role in complex organic reactions and synthesis pathways (Arnold, Overman, Sharp, & Witschel, 2003).

2. Structural Study in X-ray Powder Diffraction

The compound has been examined in the structural study of nimesulidetriazole derivatives using X-ray powder diffraction. This research demonstrates its utility in understanding the nature of intermolecular interactions in complex molecules, contributing significantly to the field of crystallography and materials science (Dey et al., 2015).

3. N-Alkylated Arylsulfonamides Design

It plays a role in the design of N-alkylated arylsulfonamides, particularly for creating selective 5-HT7 receptor ligands or multifunctional agents. This application is significant in developing treatments for complex diseases, showcasing the compound's potential in pharmaceutical research (Canale et al., 2016).

4. Catalysis in Enantioselective Construction

The compound is instrumental in catalyzing enantioselective construction processes, such as the synthesis of gamma-butenolides. Its application here highlights its importance in asymmetric synthesis and the development of chiral compounds, which are crucial in various sectors of chemical research (Jiang, Shi, & Shi, 2008).

5. Biomass-Derived Furan and Acrylic Acid Synthesis

This compound is applied in the Diels–Alder and dehydration reactions of biomass-derived furan and acrylic acid, emphasizing its role in sustainable chemistry and green technologies. It supports the development of eco-friendly methods for synthesizing benzoic acid, contributing to the broader goals of environmental sustainability (Mahmoud et al., 2015).

6. Ligand for Metal Coordination

The compound finds application as a prospective ligand for metal coordination. This aspect is crucial in the field of coordination chemistry, where it contributes to the understanding of molecular and supramolecular structures (Jacobs, Chan, & O'Connor, 2013).

7. Beta(3) Agonists Development

It serves in the development of novel (4-piperidin-1-yl)-phenyl sulfonamides as potent and selective human beta(3) agonists. This application is significant in the field of medicinal chemistry, particularly for its potential in developing new therapeutic agents (Hu et al., 2001).

8. High Yield Synthesis in Two-Phase System

The compound is used in a unique two-phase reaction system for the high yield production of tri(furyl)methane. This highlights its role in improving reaction efficiency and yield, an essential aspect in industrial chemistry (Shinde & Rode, 2017).

properties

IUPAC Name |

N-[[1-[(E)-3-(furan-2-yl)prop-2-enoyl]piperidin-4-yl]methyl]methanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O4S/c1-21(18,19)15-11-12-6-8-16(9-7-12)14(17)5-4-13-3-2-10-20-13/h2-5,10,12,15H,6-9,11H2,1H3/b5-4+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBCABVZDSCILJH-SNAWJCMRSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)NCC1CCN(CC1)C(=O)C=CC2=CC=CO2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CS(=O)(=O)NCC1CCN(CC1)C(=O)/C=C/C2=CC=CO2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.39 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-N-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)methanesulfonamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-amino-4-(4-chlorophenyl)-6-(furan-2-ylmethyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2538494.png)

![2-(2-((4-Fluorophenyl)thio)acetamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2538496.png)

![4-bromo-3-[(2,2-difluoroethoxy)methyl]-1-isopropyl-1H-pyrazole](/img/structure/B2538498.png)

![N,N-dimethyl-4-(4-oxothieno[3,2-d][1,2,3]triazin-3(4H)-yl)piperidine-1-sulfonamide](/img/structure/B2538507.png)

![1-(2-(5-Acetylthiophen-2-yl)ethyl)-3-(benzo[d][1,3]dioxol-5-yl)urea](/img/structure/B2538512.png)